N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-17(26-19(22-11)13-4-2-3-5-14(13)20)9-21-18(23)12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXHDSXTNHQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines.
Mode of Action
This compound interacts with its targets by exhibiting cytotoxic activity. It has been found to reduce Hep3B secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma.
Biochemical Pathways
The compound affects the cell cycle, inducing arrest in the G2-M phase. This is a critical phase where the cell prepares for mitosis or division. By arresting the cell cycle, the compound prevents the proliferation of cancer cells.
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₅ClN₂O₃S
- Molecular Weight : 386.85 g/mol
- IUPAC Name : N-[[2-(2-chlorophenyl)-4-methylthiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are common structures associated with various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of benzodioxole derivatives and reported that derivatives containing carboxamide groups showed lower IC50 values (indicative of higher potency) compared to other tested compounds. Specifically, compounds 2a and 2b demonstrated strong cytotoxicity against Hep3B liver cancer cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .
The anticancer activity appears to be mediated through several mechanisms:
- Cell Cycle Arrest : Compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting its potential to inhibit cancer cell proliferation by disrupting normal cell division .
- Apoptosis Induction : The compound may also trigger apoptotic pathways, although specific apoptotic markers were not detailed in the available studies.
- Antioxidant Activity : The compound's structure suggests it may have antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress within cells .
Antidiabetic Potential
In addition to anticancer activity, some derivatives of benzodioxole have been investigated for their antidiabetic properties. For example:
- Case Study : Compound IIc exhibited potent inhibition of α-amylase (IC50 = 0.68 µM), suggesting its potential use in managing diabetes by regulating carbohydrate metabolism .
Summary of Findings
| Activity Type | Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer Activity | 2a | 26–65 | Hep3B |
| Anticancer Activity | Doxorubicin | Standard Control | Hep3B |
| Antidiabetic Activity | IIc | 0.68 | α-Amylase |
Preparation Methods
Oxidation of Piperonal
Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving yields of 85–92%. Alternative methods include potassium permanganate in acidic media, though with lower efficiency (70–75% yield). The carboxylic acid is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with melting points of 158–160°C.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Piperonal (10 g, 0.067 mol) |
| Oxidizing Agent | Jones reagent (40 mL) |
| Reaction Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 8.7 g (92%) |
Preparation of 5-(Aminomethyl)-2-(2-Chlorophenyl)-4-Methylthiazole
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclocondensation of 2-chlorophenyl thiourea with 4-bromo-3-oxopentanenitrile. Thiourea (1.0 equiv) and the α-bromoketone (1.2 equiv) react in refluxing ethanol (80°C, 6 hours) to afford 2-(2-chlorophenyl)-4-methylthiazole-5-carbonitrile. Subsequent reduction of the nitrile to an aminomethyl group employs hydrogen gas (1 atm) over Raney nickel in methanol, yielding the primary amine.
Optimized Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | EtOH, 80°C, 6 hours | 78% |
| Nitrile Reduction | H₂ (1 atm), Raney Ni, MeOH, 25°C | 85% |
Carboxamide Coupling: Final Assembly
Activation of Benzo[d]Dioxole-5-Carboxylic Acid
The carboxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) under argon. After 30 minutes at 25°C, 5-(aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole (1.2 equiv) is added, and the reaction proceeds for 48 hours.
Workup and Purification
The crude product is washed with 5% HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize excess acid), and brine. Organic layers are dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1). Recrystallization from acetone yields the target compound as off-white crystals.
Reaction Metrics:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI (1.5 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | DCM (0.2 M) |
| Temperature | 25°C |
| Time | 48 hours |
| Isolated Yield | 68% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming >98% purity.
Scalability and Process Optimization
Solvent Screening
Comparative studies indicate that tetrahydrofuran (THF) and DCM provide similar yields (65–68%), while dimethylformamide (DMF) reduces efficiency to 55% due to side reactions.
Catalytic Additives
Replacing DMAP with hydroxybenzotriazole (HOBt) increases yields to 72% but complicates purification due to HOBt’s solubility.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of 2-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions in ethanol or DMF .
- Coupling with benzo[d][1,3]dioxole : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole intermediate and benzo[d][1,3]dioxole-5-carboxylic acid .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR : and NMR (in DMSO- or CDCl) confirm regiochemistry of the thiazole and benzo[d][1,3]dioxole moieties. Key signals include aromatic protons (~6.8–7.5 ppm) and methylene bridges (~4.5 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-Cl (~750 cm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect by-products .
Q. How is crystallographic data for this compound analyzed, and what software is used?
Single-crystal X-ray diffraction (SCXRD) is performed to resolve 3D structure.
- Software : SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and visualization) are standard. SHELXL refines atomic positions using least-squares minimization, while OLEX2 integrates graphical tools for hydrogen-bonding analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency but require rigorous drying to prevent hydrolysis .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions.
- Temperature control : Maintaining 0–5°C during coupling steps minimizes undesired thiourea by-products .
- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% compared to traditional reflux, as shown in analogous thiadiazole syntheses .
Q. How do structural discrepancies in crystallographic or spectroscopic data arise, and how are they resolved?
- Discrepancy sources : Polymorphism (different crystal packing) or dynamic effects in solution (e.g., hindered rotation of the thiazole-methyl group).
- Resolution :
- Compare experimental NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA software).
- Perform variable-temperature NMR to detect conformational flexibility .
- Validate SCXRD data with R-factor convergence (<5%) and Hirshfeld surface analysis in CrystalExplorer .
Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological targets?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC) against kinases or proteases, using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular activity : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with SAR comparison to analogs (e.g., thiadiazole vs. thiazole derivatives) .
Q. How are stability and degradation pathways studied under physiological conditions?
- Forced degradation studies :
- Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor via LC-MS for amide bond cleavage or thiazole ring opening.
- Oxidative stress : Expose to HO/Fe; identify quinone-like degradation products from the benzo[d][1,3]dioxole moiety .
Data Contradiction Analysis
Q. How to address conflicting biological activity data between in vitro and in vivo models?
- Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IP administration) to explain reduced in vivo efficacy .
- Metabolic stability : Compare half-life in liver microsomes across species (e.g., human vs. mouse) to identify species-specific degradation .
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to rule out unintended kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
